molecular formula C4H11ClN2O2 B15296534 N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride CAS No. 859980-09-9

N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride

Cat. No.: B15296534
CAS No.: 859980-09-9
M. Wt: 154.59 g/mol
InChI Key: DLDZMJZGIYYHTL-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride is a chemical compound with a molecular formula of C4H11ClN2O2. It is a derivative of acetamide, featuring an aminoethyl group and a hydroxy group attached to the acetamide backbone. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride typically involves the reaction of 2-chloroacetamide with ethylenediamine. The reaction is carried out in an aqueous medium, and hydrochloric acid is used to facilitate the formation of the hydrochloride salt. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Water or methanol

    Catalyst: Hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reacting 2-chloroacetamide with ethylenediamine: in a large reactor.

    Purification: The crude product is purified using recrystallization techniques.

    Drying: The purified product is dried under vacuum to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride involves its interaction with various molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and influence biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)acetamide hydrochloride
  • 2-hydroxyacetamide
  • Ethylenediamine dihydrochloride

Comparison

N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride is unique due to the presence of both amino and hydroxy functional groups, which provide it with distinct reactivity and interaction capabilities. Compared to similar compounds, it offers a broader range of chemical reactions and applications, making it a valuable compound in various fields of research.

Properties

CAS No.

859980-09-9

Molecular Formula

C4H11ClN2O2

Molecular Weight

154.59 g/mol

IUPAC Name

N-(2-aminoethyl)-2-hydroxyacetamide;hydrochloride

InChI

InChI=1S/C4H10N2O2.ClH/c5-1-2-6-4(8)3-7;/h7H,1-3,5H2,(H,6,8);1H

InChI Key

DLDZMJZGIYYHTL-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=O)CO)N.Cl

Origin of Product

United States

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